Nickel diethyldithiocarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

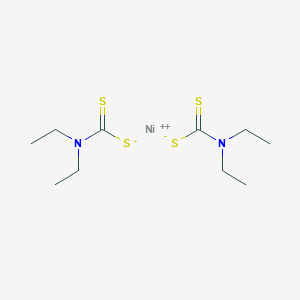

Nickel diethyldithiocarbamate is a coordination complex that belongs to the family of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .

作用機序

Mode of Action

NiDDTC interacts with its targets through its sulfur atoms, which are capable of adding a pair of electrons to the metal center during the complexation reaction . This interaction enhances the possibility for complex formation and makes NiDDTC useful in different areas, especially in biomedical fields . A synergy exists in the metal ions and dithiocarbamate moieties, which tends to exert better properties than the respective individual components of the complex .

Biochemical Pathways

NiDDTC affects various biochemical pathways. It has been shown to disrupt protein responses and protein response-based biochemical pathways, which are key mechanisms through which nickel induces cytotoxicity and carcinogenesis . The compound’s ability to stabilize different metals in the periodic table, even at varying oxidation states, and adopting a wide range of structural geometry upon coordination to a metal, plays a significant role in these pathways .

Pharmacokinetics

It has been identified as a metabolite of disulfiram , a drug used in the treatment of chronic alcoholism. Disulfiram and its metabolites have been extensively investigated for their pharmacokinetic properties

Result of Action

The molecular and cellular effects of NiDDTC’s action are diverse. The compound has been found to exhibit chemoprotective properties, providing protection against most clinically significant toxic effects from cisplatin (DDP) without inhibiting tumor response in a variety of murine animal models . Moreover, NiDDTC has been shown to exert better properties than the respective individual components of the complex, attributed to the presence of the C–S bonds .

Action Environment

The action of NiDDTC can be influenced by various environmental factors. For instance, the nature of the ligand, the type of metal ions, and its oxidation state can affect the complexation reaction and play significant roles in determining the coordination geometry of the resulting complex

生化学分析

Biochemical Properties

Nickel diethyldithiocarbamate is known to interact with various enzymes, proteins, and other biomolecules . It possesses two sulfur atoms that often act as the binding sites for metal coordination . These different coordination modes enhance the possibility for complex formation and make them useful in different areas, especially in biomedical fields .

Cellular Effects

This compound has been found to exhibit various activities against cellular structures . For instance, it has been reported to show different abilities to inhibit the cellular proteasome

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is known to form lipophilic chelates with many metals, including nickel . This complex formation can lead to a redistribution in the tissues of the complex formed . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Temporal Effects in Laboratory Settings

It is known that the compound forms stable complexes with metals, suggesting potential stability

Dosage Effects in Animal Models

Studies have shown that this compound exhibits different effects at different dosages in animal models . For instance, it has been found to mobilize nickel in mice exposed to nickel carbonyl

Metabolic Pathways

It is known to interact with various enzymes and cofactors , but the exact effects on metabolic flux or metabolite levels are still being studied.

Transport and Distribution

This compound is likely transported and distributed within cells and tissues through its interaction with various biomolecules

準備方法

Synthetic Routes and Reaction Conditions: Nickel diethyldithiocarbamate can be synthesized through a salt metathesis reaction. The typical procedure involves reacting nickel chloride with sodium diethyldithiocarbamate in an aqueous or ethanol solution. The reaction proceeds as follows: [ \text{NiCl}_2 + 2 \text{NaS}_2\text{CNEt}_2 \rightarrow \text{Ni(S}_2\text{CNEt}_2)_2 + 2 \text{NaCl} ] This reaction results in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

化学反応の分析

Types of Reactions: Nickel diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel sulfide.

Reduction: It can be reduced to nickel metal.

Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions can be carried out using other ligands like phosphines or amines.

Major Products Formed:

Oxidation: Nickel sulfide (NiS)

Reduction: Nickel metal (Ni)

Substitution: Various nickel complexes with different ligands.

科学的研究の応用

Nickel diethyldithiocarbamate has a wide range of applications in scientific research:

類似化合物との比較

Nickel diethyldithiocarbamate is unique due to its specific coordination geometry and the ability to stabilize nickel in different oxidation states. Similar compounds include:

Zinc diethyldithiocarbamate: Used as a catalyst in polymer synthesis and has similar coordination properties.

Copper diethyldithiocarbamate: Known for its applications in agriculture as a fungicide.

Iron diethyldithiocarbamate: Studied for its potential in medical imaging and as an anticancer agent.

These compounds share the dithiocarbamate ligand but differ in their metal centers, leading to variations in their chemical properties and applications.

生物活性

Nickel diethyldithiocarbamate (Ni(DEDTC)₂) is a coordination compound formed from nickel and diethyldithiocarbamate, a ligand known for its diverse biological activities. This article explores the biological activity of Ni(DEDTC)₂, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C₁₀H₂₀N₂NiS₄ and is characterized by a square planar geometry typical of nickel(II) complexes. The compound is synthesized through the reaction of nickel salts with diethyldithiocarbamate, which acts as a bidentate ligand coordinating through its sulfur atoms.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of Ni(DEDTC)₂ against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Salmonella Typhimurium

- Candida albicans

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of Ni(DEDTC)₂ compared to other dithiocarbamate complexes:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Ni(DEDTC)₂ | E. coli | 15 | 50 µg/mL |

| Ni(dtcEt₂)₂ | S. aureus | 20 | 30 µg/mL |

| Ni(dtcBz₂)₂ | S. Typhimurium | 18 | 40 µg/mL |

| Bis(dithiocarbamato)Ni | C. albicans | 25 | 20 µg/mL |

*Data adapted from multiple studies on dithiocarbamate complexes .

The mechanisms underlying the biological activity of Ni(DEDTC)₂ are multifaceted:

- Enzyme Inhibition : Nickel complexes can inhibit various enzymes, including cytochrome P450, which plays a crucial role in drug metabolism and detoxification processes .

- Chelation : As a chelating agent, Ni(DEDTC)₂ binds to metal ions such as cadmium and nickel, potentially reducing their toxicity in biological systems .

- Antioxidant Activity : The compound exhibits free-radical scavenging properties, contributing to its protective effects against oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study evaluated the antimicrobial activity of Ni(DEDTC)₂ against clinical isolates from patients with infections. The results indicated that Ni(DEDTC)₂ was effective against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Nickel-Induced Toxicity Mitigation

Research demonstrated that Ni(DEDTC)₂ could mitigate nickel-induced toxicity in cell cultures by restoring mitochondrial function and reducing apoptosis rates. This suggests potential applications in treating nickel poisoning or exposure-related conditions .

特性

CAS番号 |

14267-17-5 |

|---|---|

分子式 |

C10H20N2NiS4 |

分子量 |

355.2 g/mol |

IUPAC名 |

N,N-diethylcarbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChIキー |

NCLUCMXMAPDFGT-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

正規SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

Key on ui other cas no. |

14267-17-5 52610-81-8 |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。